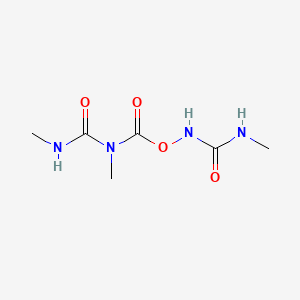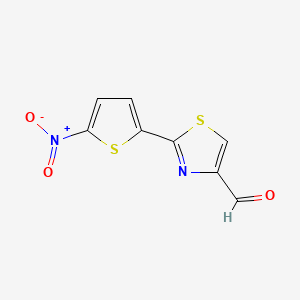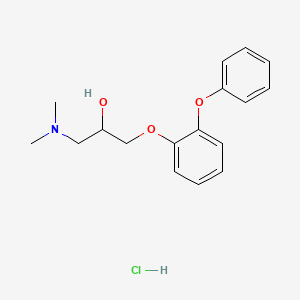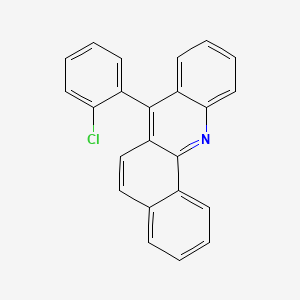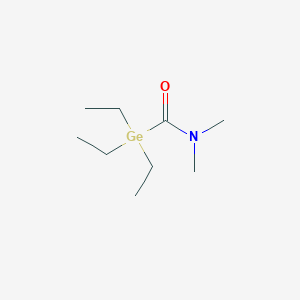
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide is an organogermanium compound characterized by the presence of germanium, a group 14 element
Preparation Methods
The synthesis of 1,1,1-Triethyl-N,N-dimethylgermanecarboxamide typically involves the reaction of germanium tetrachloride with triethylamine and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions.
Chemical Reactions Analysis
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other elements or groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,1,1-Triethyl-N,N-dimethylgermanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide can be compared with other similar compounds such as 1,1,1-Triethyl-N,N-dimethylsilanamine and 1,1,1-Triethyl-N,N-dimethylstannanamine These compounds share similar structural features but differ in the central atom (germanium, silicon, or tin)
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Ongoing research continues to explore its full potential and uncover new uses for this versatile compound.
Properties
CAS No. |
30610-49-2 |
|---|---|
Molecular Formula |
C9H21GeNO |
Molecular Weight |
231.90 g/mol |
IUPAC Name |
N,N-dimethyl-1-triethylgermylformamide |
InChI |
InChI=1S/C9H21GeNO/c1-6-10(7-2,8-3)9(12)11(4)5/h6-8H2,1-5H3 |
InChI Key |
CRNCSRJRAAJSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


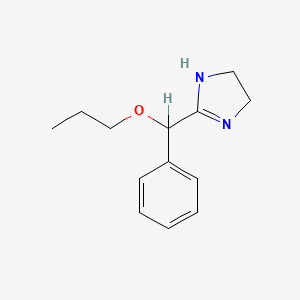
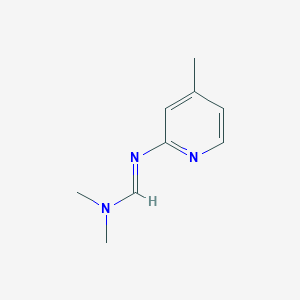
![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
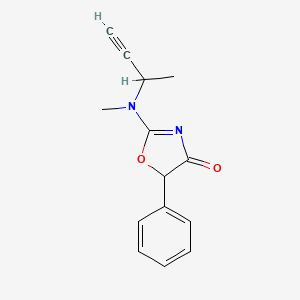
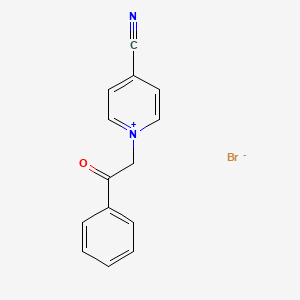
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
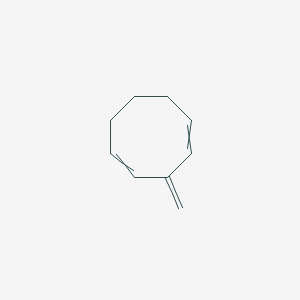
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)

